3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a cyano group, a pyrazole ring, and a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing imidazole and pyrazole moieties, have been found to interact with a variety of biological targets. These include enzymes like aldosterone synthase (CYP11B2) , kinases like MPS1 and p70S6Kβ , and receptors like the ryanodine receptor (RyR) .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets in a way that modulates their function . For instance, it could inhibit the activity of enzymes or kinases , or it could act as an activator of receptors .
Biochemical Pathways
For instance, compounds that inhibit aldosterone synthase (CYP11B2) can affect the biosynthesis of corticosteroids . Similarly, compounds that interact with the ryanodine receptor (RyR) can influence calcium signaling pathways .
Pharmacokinetics
The compound’s structure suggests that it might have good solubility and bioavailability, as is often the case with compounds containing imidazole and pyrazole moieties.
Result of Action
For instance, it could lower arterial blood pressure by inhibiting aldosterone synthase (CYP11B2) , or it could have insecticidal activities by activating the ryanodine receptor (RyR) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyrazole derivative is then reacted with a pyridine derivative through a nucleophilic substitution reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using cyanide salts.
Formation of the Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction using benzoyl chloride and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanide salts for nucleophilic substitution, benzoyl chloride for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of novel materials with specific chemical properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)benzamide
- N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)pyridine-3-carboxamide
Uniqueness
3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-cyano-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-12-16(11-22-23)17-6-5-14(9-20-17)10-21-18(24)15-4-2-3-13(7-15)8-19/h2-7,9,11-12H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHCYGMCUILGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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